molecular formula C15H18O2 B13646520 2-(M-tolyl)spiro[3.3]heptane-2-carboxylic acid

2-(M-tolyl)spiro[3.3]heptane-2-carboxylic acid

Katalognummer: B13646520
Molekulargewicht: 230.30 g/mol
InChI-Schlüssel: SRJKMDJHDUFPEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(M-tolyl)spiro[33]heptane-2-carboxylic acid is a spirocyclic compound characterized by a unique structure where a tolyl group is attached to a spiro[33]heptane ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(M-tolyl)spiro[3.3]heptane-2-carboxylic acid typically involves the following steps:

    Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction involving suitable precursors such as cyclobutane derivatives.

    Introduction of the Tolyl Group: The tolyl group can be introduced via a Friedel-Crafts alkylation reaction using toluene and an appropriate catalyst.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to optimize yield and purity. The use of catalysts and optimized reaction conditions is crucial to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(M-tolyl)spiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the tolyl group, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(M-tolyl)spiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 2-(M-tolyl)spiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The spirocyclic structure provides steric hindrance, influencing its reactivity and interaction with enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiro[3.3]heptane-2,6-dicarboxylic acid:

    Spiro[2.4]heptane: Features a cyclopropyl and cyclopentyl ring sharing one carbon.

Uniqueness

2-(M-tolyl)spiro[3.3]heptane-2-carboxylic acid is unique due to the presence of the tolyl group, which imparts distinct chemical properties and reactivity compared to other spirocyclic compounds.

Eigenschaften

Molekularformel

C15H18O2

Molekulargewicht

230.30 g/mol

IUPAC-Name

2-(3-methylphenyl)spiro[3.3]heptane-2-carboxylic acid

InChI

InChI=1S/C15H18O2/c1-11-4-2-5-12(8-11)15(13(16)17)9-14(10-15)6-3-7-14/h2,4-5,8H,3,6-7,9-10H2,1H3,(H,16,17)

InChI-Schlüssel

SRJKMDJHDUFPEW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C2(CC3(C2)CCC3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.